Methyl 2-(cyclobutylamino)propanoate hydrochloride
Description
Methyl 2-(cyclobutylamino)propanoate hydrochloride is a hydrochlorinated ester derivative featuring a cyclobutylamine substituent. The cyclobutyl ring introduces steric constraints and moderate lipophilicity compared to larger cycloalkanes like cyclohexane .
Properties
IUPAC Name |
methyl 2-(cyclobutylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOIENKZVOWEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1CCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cyclobutylamino)propanoate hydrochloride involves the reaction of cyclobutylamine with methyl 2-bromopropanoate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclobutylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 2-(cyclobutylamino)propanoate hydrochloride has several notable applications across different scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, allowing for the development of more complex molecular structures.
- Reagent in Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry .
Biology
- Biological Activity Studies: Research has indicated potential biological activities, particularly in cancer research. The compound's interactions with biomolecules are under investigation to understand its effects on cellular processes .
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains, although further optimization is needed to enhance its efficacy .
Medicine
- Therapeutic Potential: Investigated for its possible therapeutic properties, particularly in the context of neurodegenerative diseases. It may act as a ligand that interacts with specific receptors or enzymes, modulating their activity .
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
-
Study on Lung Cancer Cells:
- Research demonstrated that this compound could inhibit the growth of lung cancer cells in vitro. The mechanisms involved are being explored to determine how it affects cell proliferation and apoptosis.
-
Antimicrobial Screening:
- In assays evaluating antimicrobial properties, this compound showed moderate activity against certain bacterial strains. This suggests potential for development into an antimicrobial agent with further structural modifications .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Lung Cancer Cells | Antiproliferative effects | Inhibition of cell growth observed |
| Antimicrobial Screening | Bacterial inhibition | Moderate activity against specific strains |
| Mechanistic Studies | Receptor interactions | Potential modulation of enzyme activity |
Mechanism of Action
The mechanism of action of methyl 2-(cyclobutylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Cycloalkyl Substituent Effects: The cyclobutyl group in the target compound balances steric bulk and ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain but higher lipophilicity) . This may influence binding affinity in drug design. Cyclohexyl analogs (e.g., [(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride]) exhibit greater lipophilicity, enhancing membrane permeability in bioactive molecules .
Functional Group Variations: Ester vs. Nitrile/Amide: Esters (as in the target compound) are hydrolytically labile, making them useful as prodrugs. In contrast, nitriles (e.g., 1-Amino-1-cyclopropanecarbonitrile hydrochloride) offer stability and reactivity in click chemistry .
Biological Implications: The imidazole-containing analog (5-Amino-4-imidazolecarboxamide hydrochloride) highlights the role of heterocycles in mimicking natural substrates (e.g., histidine in enzymes), whereas cyclobutyl/cyclohexyl esters may serve as conformationally restricted amino acid mimics .
Biological Activity
Methyl 2-(cyclobutylamino)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a cyclobutyl group attached to an amino acid-like structure. Its molecular formula is and it has a molecular weight of approximately 163.66 g/mol. The compound's structure can influence its biological activity, particularly its interaction with cellular targets.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. Such interactions may lead to alterations in cell proliferation, apoptosis, and metabolic processes.
Anticancer Properties
Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro:
- Cell Lines Tested : The compound was tested on lung cancer cell lines such as A431 (overexpressing EGFR WT) and H1975 (overexpressing EGFR L858R/T790M).
- Efficacy : In these assays, this compound exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against mutant forms of EGFR. For instance, compounds similar to this compound demonstrated IC50 values ranging from 3 nM to over 1 µM depending on the specific structural modifications made to the cyclobutyl moiety .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have indicated that compounds within this chemical class can inhibit bacterial growth, although specific data on this compound's efficacy against particular pathogens remains limited .
Case Studies and Research Findings
Several research studies have highlighted the biological activities of this compound:
- Study on Lung Cancer Cells :
-
Antimicrobial Screening :
- In a screening assay for antimicrobial properties, this compound showed moderate activity against certain bacterial strains.
- Further optimization of the compound's structure may enhance its effectiveness as an antimicrobial agent.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
